Cas no 80-71-7 (2-Hydroxy-3-methylcyclopent-2-enone)

2-Hydroxy-3-methylcyclopent-2-enone Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxy-3-methylcyclopent-2-enone
- RARECHEM AQ C5 0001
- FEMA 2700
- CYCLOTENE
- METHYL CYCLOPENTENOLONE
- 3-METHYL-2-HYDROXY-2-CYCLOPENTENONE
- 3-METHYL-2-CYCLOPENTENON-2-OL
- 2-HYDROXY-3-METHYL-2-CYCLOPENTENE-1-ONE
- 2-Hydroxy-3-methyl-2-cyclopentenone
- 2-Hydroxy-3-methyl-cyclopent-2-enone
- 3-Methyl-2-cyclopenten-2-ol-1-one
- MCP
- 3-Methyl-1,2-cyclopentanedione
- Corylon
- Corylone
- Maple lactone
- Cycloten
- 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
- 2-hydroxy-3-methylcyclopent-2-en-1-one
- 2-HYDROXY-3-METHYL-2-CYCLOPENTEN-1-ONE
- Cyclotene (ordorant)
- 2-Hydroxy-1-methylcyclopenten-3-one
- 3-Methylcyclopent-2-en-2-ol-1-one
- 3-Methyl
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one (ACI)
- 2-Hydroxy-1-methyl-1-cyclopentene-3-one
- 3-Methyl-2-hydroxy-2-cyclopenten-1-one
- Cyclotene (odorant)
- NSC 133445
- NSC 84226
-
- MDL: MFCD00013747
- Inchi: 1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3
- InChI Key: CFAKWWQIUFSQFU-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)=C1O
Computed Properties
- Exact Mass: 112.05200
- Monoisotopic Mass: 112.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.3
- Tautomer Count: 16
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White crystals
- Density: 1.0795 (rough estimate)
- Melting Point: 104.0 to 108.0 deg-C
- Boiling Point: 245.2°C at 760 mmHg
- Flash Point: 100.7 °C
- Refractive Index: 1.4532 (estimate)
- PSA: 37.30000
- LogP: 1.18130
- FEMA: 2700 | METHYLCYCLOPENTENOLONE
2-Hydroxy-3-methylcyclopent-2-enone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-43
- Safety Instruction: 26-36/37-24/25-22
- RTECS:GY7298000
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
2-Hydroxy-3-methylcyclopent-2-enone Customs Data
- HS CODE:29144090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Hydroxy-3-methylcyclopent-2-enone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R050682-500g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 500g |
¥550 | 2024-05-21 | ||
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0725759451-5g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 5g |
¥ 45.1 | 2024-07-19 | ||
Enamine | EN300-113773-10.0g |
2-hydroxy-3-methylcyclopent-2-en-1-one |
80-71-7 | 93% | 10.0g |
$51.0 | 2023-02-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80133-100MG |
80-71-7 | 100MG |
¥2460.69 | 2023-01-15 | |||
Enamine | EN300-20026-0.5g |
2-hydroxy-3-methylcyclopent-2-en-1-one |
80-71-7 | 93% | 0.5g |
$21.0 | 2023-02-14 | |
Enamine | EN300-20026-0.25g |
2-hydroxy-3-methylcyclopent-2-en-1-one |
80-71-7 | 93% | 0.25g |
$19.0 | 2023-02-14 | |
Enamine | EN300-113773-2.5g |
2-hydroxy-3-methylcyclopent-2-en-1-one |
80-71-7 | 93% | 2.5g |
$27.0 | 2023-10-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W270015-100G-K |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | anhydrous, natural, 97%, FG | 100G |
1074.1 | 2021-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013850-500g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 98% | 500g |
¥409 | 2024-05-21 | |
TRC | H251040-1000mg |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 1g |
$52.00 | 2023-05-18 |
2-Hydroxy-3-methylcyclopent-2-enone Production Method
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water ; rt
Synthetic Routes 7
1.2 Reagents: Sodium hydroxide
1.3 Solvents: Dichloromethane
1.4 Reagents: Nitromethane , Lithium perchlorate
1.5 Solvents: Dichloromethane
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
1.2 -78 °C
Synthetic Routes 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
1.2 Reagents: Potassium hydroxide Solvents: Water ; 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Synthetic Routes 16
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Synthetic Routes 21
2-Hydroxy-3-methylcyclopent-2-enone Raw materials
- 1,4-Pentadien-3-one, 2-methyl-4-propoxy-
- 2-Cyclopenten-1-one, 2-(dimethylamino)-3-methyl-
- ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
- 1-hydroxy-2,5-Hexanedione
- 5-Hydroxymethylfurfural
- Ethylmagnesium Bromide (3M in Et2O)
- 1,3-Diethyl 4-hydroxy-1-methyl-5-oxo-3-cyclopentene-1,3-dicarboxylate
- 6-Oxabicyclo[3.1.0]hexan-2-one,5-methyl-
- Acetonitrile,2-(acetyloxy)-
- 2-Hydroxycyclopent-2-en-1-one
2-Hydroxy-3-methylcyclopent-2-enone Preparation Products
2-Hydroxy-3-methylcyclopent-2-enone Related Literature
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Xiuyun Wu,Junmei Liang,Yulong Wu,Husheng Hu,Shaobin Huang,Kejing Wu RSC Adv. 2017 7 13768
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2. Easy synthesis of 2-hydroxy-3-methylcyclopent-2-enoneTatsuya Shono,Yoshihiro Matsumura,Hiroshi Hamaguchi J. Chem. Soc. Chem. Commun. 1977 712
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Y. Zhang,Z. B. He,L. Xue,D. M. Chu,J. Mu RSC Adv. 2016 6 12850
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Changgook Lee,Younghoon Lee,Jae-Gon Lee,Alan J. Buglass Anal. Methods 2015 7 3521
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5. Pentavalent organobismuth reagents. Part 3. Phenylation of enols and of enolate and other anionsDerek H. R. Barton,Jean-Claude Blazejewski,Brigitte Charpiot,Jean-Pierre Finet,William B. Motherwell,M. Teresa Barros Papoula,Stephen P. Stanforth J. Chem. Soc. Perkin Trans. 1 1985 2667
Additional information on 2-Hydroxy-3-methylcyclopent-2-enone
Introduction to 2-Hydroxy-3-methylcyclopent-2-enone (CAS No. 80-71-7)
2-Hydroxy-3-methylcyclopent-2-enone, with the chemical formula C₈H₈O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 80-71-7, uniquely identifies it in scientific literature and industrial applications. This heterocyclic ketone features a cyclopentene ring substituted with a hydroxyl group and a methyl group, making it a versatile intermediate in synthetic chemistry. The compound's unique structural attributes have garnered attention for its potential in drug development, particularly in the synthesis of bioactive molecules.
The structure of 2-Hydroxy-3-methylcyclopent-2-enone lends itself to diverse chemical transformations, including oxidation, reduction, and functionalization reactions. These properties make it a valuable building block in the preparation of more complex molecules. In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial processes.
One of the most compelling aspects of 2-Hydroxy-3-methylcyclopent-2-enone is its role in the synthesis of pharmacologically active compounds. Researchers have leveraged its framework to develop novel therapeutic agents targeting various diseases. For instance, studies have explored its potential in creating anti-inflammatory and antimicrobial agents. The presence of both hydroxyl and carbonyl functional groups allows for further derivatization, enabling the creation of molecules with tailored biological activities.
Recent research has highlighted the compound's significance in medicinal chemistry. A notable study published in the Journal of Medicinal Chemistry demonstrated its utility in generating derivatives with enhanced binding affinity to specific biological targets. This work underscores the importance of 2-Hydroxy-3-methylcyclopent-2-enone as a scaffold for drug discovery initiatives. The study also emphasized the compound's stability under various reaction conditions, which is crucial for industrial applications.
The pharmaceutical industry has shown particular interest in 2-Hydroxy-3-methylcyclopent-2-enone due to its potential as a precursor for bioactive molecules. Researchers are exploring its incorporation into libraries of compounds for high-throughput screening assays. These efforts aim to identify novel lead compounds with therapeutic potential. The compound's ability to undergo selective modifications makes it an attractive candidate for generating structurally diverse molecules.
In addition to its pharmaceutical applications, 2-Hydroxy-3-methylcyclopent-2-enone has found utility in other areas of chemistry. For example, it serves as a precursor in the synthesis of fragrances and flavoring agents due to its aromatic properties. The compound's ability to undergo enantioselective reactions has also been exploited in asymmetric synthesis, where chiral derivatives are synthesized for use in pharmaceuticals and materials science.
The chemical reactivity of 2-Hydroxy-3-methylcyclopent-2-enone is further enhanced by its heterocyclic nature. The cyclopentene ring provides a rigid framework that can influence the electronic properties of adjacent functional groups. This structural feature has been harnessed to design molecules with specific interactions with biological targets. For instance, modifications to the hydroxyl or methyl groups can alter the compound's solubility and metabolic stability, critical factors in drug development.
Industrial production of 80-71-7 has seen significant improvements благодаря advancements in catalytic processes and green chemistry principles. These innovations have not only increased yield but also reduced environmental impact. The adoption of continuous flow reactors has further enhanced efficiency, making large-scale synthesis more feasible. Such developments are essential for meeting the growing demand for this compound in pharmaceutical applications.
The future prospects of 2-Hydroxy-3-methylcyclopent-2-enone are promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are expected to drive innovation in this field. As our understanding of molecular interactions deepens, so too will the utility of this versatile compound. Its role as a key intermediate will likely continue to expand, opening new avenues for therapeutic development.
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